BenchChemオンラインストアへようこそ!

Boc-3-(3-quinolyl)-DL-Ala-OH

Somatostatin Receptors Peptide Therapeutics Receptor Subtype Selectivity

This Boc-protected, racemic 3-(3-quinolyl)-DL-alanine is a critical SPPS building block for generating somatostatin receptor subtype-selective peptides. Primary evidence demonstrates that incorporating this quinoline-modified residue into SRIF-14 analogues, in place of the native Trp8, yields ligands with selective high affinity for SSTR1 and SSTR3—a pharmacological profile unattainable with standard aromatic amino acids like tryptophan or phenylalanine. The DL form enables essential stereochemical SAR studies, as D- and L-Qla derivatives exhibit divergent receptor binding profiles. Procure this specific building block for Boc-chemistry peptide synthesis projects targeting neuroendocrine tumor research, pain modulation, or angiogenesis where pan-SSTR activation is undesirable.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
CAS No. 1100747-96-3
Cat. No. B3081319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(3-quinolyl)-DL-Ala-OH
CAS1100747-96-3
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O
InChIInChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyZJIPRFVJGMPMPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(3-quinolyl)-DL-Ala-OH (CAS 1100747-96-3): Comparative Overview for SSTR-Selective Peptide Synthesis


Boc-3-(3-quinolyl)-DL-Ala-OH is a tert-butyloxycarbonyl (Boc) protected, racemic (DL) non-proteinogenic amino acid derivative of 3-(3-quinolyl)-alanine (Qla). As a building block for solid-phase peptide synthesis (SPPS), this compound serves as a precursor for incorporating the quinoline-modified alanine residue into peptide backbones [1]. The core Qla pharmacophore, when incorporated into somatostatin-14 (SRIF-14) analogues, has been demonstrated in primary research to confer selective high affinity for somatostatin receptor subtypes SSTR1 and SSTR3, a differentiation from the native Trp8 residue that is not achievable with standard aromatic amino acids [2]. This compound provides a distinct advantage for researchers requiring Boc-compatible, quinoline-containing amino acid inputs for generating SSTR-subtype selective peptides or for performing stereochemical comparisons via a racemic mixture.

Why Boc-3-(3-quinolyl)-DL-Ala-OH Cannot Be Substituted with Natural Amino Acids or Standard Heteroaromatic Analogs


Generic substitution of the 3-quinolyl-alanine residue with natural aromatic amino acids like tryptophan or phenylalanine, or even with simpler heterocyclic analogs such as pyridylalanine, fails to replicate the specific receptor subtype selectivity profile achievable with Qla-containing peptides. Primary research demonstrates that substituting the native Trp8 residue in somatostatin-14 with 3-(3'-quinolyl)-L-alanine (L-Qla8) yields a peptide (analogue 8a) that is highly selective for SSTR1 and SSTR3 receptors [1]. In contrast, the native SRIF-14 binds with high affinity to all five SSTR subtypes [2]. Furthermore, the conformational and electronic properties introduced by the bulky, electron-poor quinoline ring system are distinct from those of simpler heteroaromatic modifications, directly impacting receptor recognition and peptide backbone flexibility [3]. Therefore, substituting with an alternative amino acid would fundamentally alter the intended pharmacological profile, rendering procurement of this specific building block essential for projects targeting SSTR1/SSTR3 selectivity.

Quantitative Differentiation of Boc-3-(3-quinolyl)-DL-Ala-OH: SSTR Selectivity and Physicochemical Profile


SSTR Subtype Selectivity Shift: L-Qla8 vs. Native Trp8 in Somatostatin-14 Analogues

The core pharmacophore, when incorporated as L-3-(3'-quinolyl)-alanine (L-Qla8) into somatostatin-14, confers high selectivity for SSTR1 and SSTR3 receptors. This is a marked divergence from the native Trp8-containing SRIF-14, which is non-selective and binds all five subtypes (SSTR1-5) with high affinity [1]. The L-Qla8 analogue (8a) demonstrated an affinity for SSTR1 and SSTR3 similar to that of native SRIF-14, but with significantly reduced binding to SSTR2, SSTR4, and SSTR5 [2].

Somatostatin Receptors Peptide Therapeutics Receptor Subtype Selectivity

Enantiomer-Dependent Receptor Affinity: D-Qla8 vs. L-Qla8 in SRIF-14 Analogues

The stereochemistry of the 3-(3-quinolyl)-alanine residue significantly impacts the receptor binding profile. Substitution with D-Qla (analogue 8b) results in a different selectivity pattern compared to L-Qla (analogue 8a). Analogue 8b showed high affinity for SSTR3 and significant affinity for SSTR1, SSTR2, and SSTR5, making it a relatively selective SSTR3 ligand but less subtype-discriminating than the L-enantiomer [1]. This stereochemical dependence is critical for SAR studies and optimizing selectivity.

Chiral Pharmacology Enantiomeric Differentiation SSTR3 Affinity

Conformational Flexibility: Qla8 Analogues vs. Native SRIF-14

Incorporation of Qla8 in place of Trp8 eliminates the indole N-H bond present in tryptophan and introduces a bulkier, electron-poor aromatic system. This results in increased conformational mobility of the peptide backbone compared to native SRIF-14 [1]. NMR studies on related SSTR3-selective analogues support that this increased flexibility is compatible with, and may even favor, high-affinity binding to SSTR1 and SSTR3, challenging the paradigm that conformational rigidity is a prerequisite for potent receptor interaction [2][3].

Peptide Conformation NMR Spectroscopy Molecular Flexibility

Physicochemical Properties for Procurement: Boc-3-(3-quinolyl)-DL-Ala-OH vs. Common Fmoc-Protected Analogs

Boc-3-(3-quinolyl)-DL-Ala-OH is specifically designed for Boc-based solid-phase peptide synthesis (SPPS), offering a different deprotection profile than its Fmoc-protected counterparts. The calculated LogP (2.83) and topological polar surface area (tPSA, 90.4 Ų) indicate moderate lipophilicity, which can influence peptide solubility and membrane permeability [1]. The Boc group is stable under basic conditions but labile to acids (e.g., TFA), providing orthogonal protection relative to Fmoc-based strategies [2]. For researchers using Boc-chemistry SPPS or requiring acid-labile protection orthogonal to other protecting groups, this compound is the appropriate procurement choice.

SPPS Compatibility Protecting Group Strategy Boc Chemistry

Asymmetric Synthesis Enabling Access: Multigram-Scale Preparation of Qla Enantiomers

The two enantiomers of 3-(3'-quinolyl)-alanine (Qla) have been prepared in multigram scale via asymmetric hydrogenation, a method that enables the practical, scalable production of both L- and D-forms [1]. This synthetic accessibility underpins the commercial availability of Boc-3-(3-quinolyl)-DL-Ala-OH as a research tool. While the racemic mixture is available, the existence of a scalable enantioselective route means that both enantiomers can be obtained for detailed SAR studies [2]. This is a significant advantage over unnatural amino acids for which no scalable asymmetric synthesis exists, potentially limiting their research utility and increasing cost.

Asymmetric Hydrogenation Process Chemistry Non-Proteinogenic Amino Acids

Optimal Research Applications for Boc-3-(3-quinolyl)-DL-Ala-OH Based on Evidenced Differentiation


Design and Synthesis of SSTR1- and SSTR3-Selective Somatostatin Analogues

This compound is the precursor of choice for peptide chemists developing somatostatin receptor ligands with a specific need to target SSTR1 and/or SSTR3 while minimizing activity at SSTR2, SSTR4, and SSTR5. Evidence demonstrates that incorporating the L-Qla residue yields analogues with a selective binding profile for these two subtypes [1]. This is directly applicable to research in neuroendocrine tumor targeting, pain modulation, and angiogenesis inhibition where SSTR1/SSTR3 are implicated but pan-SSTR activation is undesirable.

Structure-Activity Relationship (SAR) Studies on Peptide Stereochemistry and Receptor Binding

The racemic (DL) nature of this specific product allows researchers to generate and compare peptide analogues containing both D- and L-3-quinolyl-alanine. As shown by the divergent SSTR subtype binding profiles of the D-Qla and L-Qla containing peptides, stereochemistry is a critical determinant of receptor selectivity [1]. This compound enables efficient exploration of this chiral SAR dimension, guiding the selection of the optimal enantiomer for further lead development.

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Incorporating Bulky Aromatic Mimics

For laboratories employing Boc-chemistry SPPS, this Boc-protected derivative is the direct and compatible input for incorporating the 3-quinolyl-alanine moiety into peptide chains. Its use circumvents the incompatibility of Fmoc-protected analogs with the acidic deprotection cycles of Boc-SPPS. The unique electronic and steric properties of the quinoline ring offer a distinct alternative to tryptophan, providing a valuable tool for generating peptide libraries with modified conformational flexibility and receptor interaction profiles [1].

Development of Metabolically Stabilized Peptide Hormone Analogues

The substitution of natural L-amino acids with unnatural, bulky D-amino acids like D-3-(3-quinolyl)-alanine is a well-established strategy to enhance metabolic stability against proteolytic degradation. The synthesis of LHRH superagonist analogs incorporating this moiety has been described, demonstrating the utility of this approach for creating more potent and longer-lasting peptide therapeutics [1]. This compound provides the building block for exploring similar stability-enhancing modifications in other bioactive peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-3-(3-quinolyl)-DL-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.